1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
CAS No.: 1856052-19-1
Cat. No.: VC6180616
Molecular Formula: C7H11FN2O
Molecular Weight: 158.176
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856052-19-1 |
|---|---|
| Molecular Formula | C7H11FN2O |
| Molecular Weight | 158.176 |
| IUPAC Name | 1-(2-fluoroethyl)-3-(methoxymethyl)pyrazole |
| Standard InChI | InChI=1S/C7H11FN2O/c1-11-6-7-2-4-10(9-7)5-3-8/h2,4H,3,5-6H2,1H3 |
| Standard InChI Key | BITGWHZGSKWLJN-UHFFFAOYSA-N |
| SMILES | COCC1=NN(C=C1)CCF |
Introduction
Synthesis and Reaction Pathways
The synthesis of pyrazole derivatives typically involves 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes, as demonstrated in catalyst-free methodologies . For 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole, a plausible synthetic route includes:
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Formation of the pyrazole core: Reacting a diazo compound (e.g., methyl diazoacetate) with a terminal alkyne under thermal conditions .
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Introduction of substituents:
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2-Fluoroethyl group: Achieved via alkylation using 2-fluoroethyl bromide or tosylate.
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Methoxymethyl group: Introduced through nucleophilic substitution or Mitsunobu reaction on a hydroxymethyl precursor.
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A representative procedure from the literature involves heating trimethylsilyl diazomethane with alkynes at 80°C, yielding pyrazole derivatives in >90% purity after solvent evaporation . Purification methods such as column chromatography (cyclohexane/ethyl acetate) ensure high yields .
Physicochemical Properties
While experimental data for 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole are sparse, inferences from analogs suggest:
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